1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene
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Overview
Description
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and a 4-methylphenyl ethenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 4-methylphenylacetylene under specific conditions. The reaction is usually catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethyl]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyleugenol: Similar structure with an allyl group instead of the ethenyl group.
Isoeugenol: Contains a propenyl group instead of the ethenyl group.
4-Vinylveratrole: Similar structure with a vinyl group instead of the ethenyl group.
Uniqueness
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of the 4-methylphenyl ethenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24815-56-3 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13-4-6-14(7-5-13)8-9-15-10-11-16(18-2)17(12-15)19-3/h4-12H,1-3H3 |
InChI Key |
CMFCSDWARMHRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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